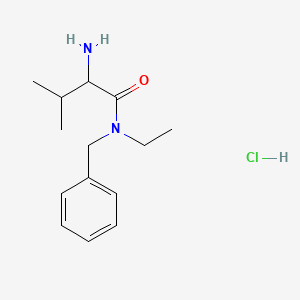

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride

Beschreibung

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride is a substituted butanamide hydrochloride featuring a branched alkyl backbone, an amino group at position 2, a methyl group at position 3, and dual N-substituents (benzyl and ethyl). Below, we compare it with structurally related butanamide hydrochlorides and derivatives, focusing on substituent effects, molecular properties, and synthetic pathways.

Eigenschaften

IUPAC Name |

2-amino-N-benzyl-N-ethyl-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O.ClH/c1-4-16(14(17)13(15)11(2)3)10-12-8-6-5-7-9-12;/h5-9,11,13H,4,10,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDUONXIKOOVGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236272-31-3 | |

| Record name | Butanamide, 2-amino-N-ethyl-3-methyl-N-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236272-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Mechanisms

Alkylation of Ethyl Amines with Benzyl Halides

The core step involves the nucleophilic substitution of benzyl halide (commonly benzyl chloride or benzyl bromide) by an ethyl amine derivative to form the N-benzyl-N-ethyl amine intermediate. This is typically a condensation reaction generating hydrogen chloride as a by-product, which must be neutralized to drive the reaction forward and avoid side reactions.

-

- Temperature range: 40°C to 120°C, often controlled between 60°C and 90°C during addition, followed by heating up to 120°C for reaction completion.

- Reaction time: 4 to 12 hours depending on the solvent and catalyst used.

- Solvents: Polar aprotic or hydroxylated solvents such as methanol, ethanol, isopropanol, DMF, DMSO, or acetonitrile are used to dissolve reactants and facilitate reaction kinetics.

-

- Solid phase highly basic powders such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), sodium bicarbonate (NaHCO₃), or calcium carbonate (CaCO₃) are employed as acid scavengers and base catalysts.

- These bases neutralize HCl formed, improving selectivity and yield by preventing acid-catalyzed side reactions.

-

- The primary amine attacks the benzyl halide, displacing the halide ion.

- Excess amine and controlled addition rates suppress secondary amine formation.

- Solid bases facilitate a heterogeneous reaction system, enhancing selectivity and simplifying work-up.

Amidation and Further Functionalization

The amide backbone, 3-methylbutanamide, is introduced or modified via acylation or condensation reactions, often involving acetoacetate derivatives or aminocrotonates in multi-component reactions. These steps are typically performed prior to or after amine alkylation depending on the synthetic strategy.

- Multi-component reactions may involve:

- 3-nitrobenzaldehyde

- 2-(N-methylamino)ethyl acetoacetate

- Methyl 3-aminocrotonate

These components condense under reflux in solvents like isopropanol or toluene, followed by alkylation with benzyl halides in the presence of bases.

Detailed Preparation Protocols

Method Using Solid Phase Highly Basic Catalysts (Based on CN109761827A)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Add ethanol amine and powdered solid phase highly basic catalyst (e.g., sodium carbonate) to reaction flask | Stirring at 40–80°C | Solid base acts as acid scavenger and catalyst |

| 2 | Slowly add benzyl chloride dropwise over 4–6 hours | Maintain 40–80°C during addition | Controlled addition suppresses side reactions |

| 3 | After addition, heat reaction mixture to 80–120°C for 1–2 hours | Reflux or controlled heating | Ensures reaction completion |

| 4 | Filter hot reaction mixture to remove solids | Hot filtration | Removes base and by-products |

| 5 | Vacuum distillation of filtrate | Collect fraction boiling at 153–156°C under vacuum | Isolates pure N-benzyl ethyl amine intermediate |

| 6 | Crystallization and purification | Cooling and recrystallization from suitable solvents | Achieves high purity product |

- Advantages:

- Eliminates need for aqueous base washes and multiple organic extractions.

- Solid base can be recycled, reducing waste and environmental impact.

- Improves yield by 25–30% and reduces costs by 30–35%.

- Wastewater generation minimized, facilitating green chemistry compliance.

Multi-Component Condensation Followed by Benzylation (Based on EP0245680A2)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | React 3-nitrobenzaldehyde, 2-(N-methylamino)ethyl acetoacetate, and methyl 3-aminocrotonate in equimolar amounts | In methanol, ethanol, isopropanol, or dipolar aprotic solvents (DMF, DMSO) at 20–150°C (preferably reflux) for 4–12 hours | Forms dihydropyridine intermediate |

| 2 | Remove solvent under vacuum | - | Concentrates reaction mixture |

| 3 | Dissolve residue in apolar aprotic solvent (e.g., toluene) | - | Prepares for benzylation |

| 4 | Add benzyl chloride and potassium carbonate | Reflux for 6–24 hours | Alkylation step |

| 5 | Work-up: filtration, washing with water and diluted HCl, drying over sodium sulfate | - | Purification |

| 6 | Evaporate solvent and crystallize product from acetone | Cooling to <5°C | Isolates crystalline hydrochloride salt |

- Characterization:

- Product identity confirmed by elemental analysis, IR, NMR, and UV spectroscopy.

- Melting point observed at 166–168°C.

Comparative Analysis of Preparation Methods

| Feature | Solid Phase Base Catalyzed Alkylation (CN109761827A) | Multi-Component Condensation + Benzylation (EP0245680A2) |

|---|---|---|

| Reaction Type | Direct amine alkylation | Multi-component condensation followed by alkylation |

| Base/Catalyst | Solid powdered base (Na₂CO₃, K₂CO₃) | Alkali carbonate (K₂CO₃) in solution |

| Solvent | Minimal or no solvent washing; vacuum distillation | Hydroxylated solvents and apolar aprotic solvents |

| Reaction Temperature | 40–120°C | 20–150°C (reflux conditions) |

| Reaction Time | 6–8 hours total | 10–36 hours total |

| Yield Improvement | 25–30% increase | Improved purity, moderate yield |

| Environmental Impact | Wastewater zero discharge, recyclable base | Requires solvent removal and aqueous washes |

| Purification | Vacuum distillation and crystallization | Filtration, washing, and crystallization |

Research Findings and Notes

The use of solid phase highly basic catalysts in the alkylation step significantly enhances selectivity by neutralizing HCl in situ, preventing acid-catalyzed side reactions and secondary condensations. This method simplifies purification and reduces environmental burden by avoiding aqueous base washes and organic solvent extractions.

Multi-component condensation methods followed by benzylation allow for the construction of complex intermediates with high purity, but often require longer reaction times and more extensive purification steps.

Reaction monitoring by gas chromatography (GC) is essential to confirm completion and minimize unreacted starting materials or side products.

Structural confirmation by spectroscopic methods (IR, NMR, UV) and elemental analysis is standard to ensure compound identity and purity.

Summary Table of Key Preparation Parameters

| Parameter | Solid Phase Base Method | Multi-Component Condensation Method |

|---|---|---|

| Starting Materials | Ethanol amine, benzyl chloride, solid base | 3-nitrobenzaldehyde, 2-(N-methylamino)ethyl acetoacetate, methyl 3-aminocrotonate, benzyl chloride |

| Catalyst/Base | Sodium carbonate (solid) | Potassium carbonate (solution) |

| Solvent | None or minimal; vacuum distillation | Methanol, isopropanol, toluene |

| Temperature | 40–120°C | 20–150°C |

| Reaction Time | 6–8 hours | 10–36 hours |

| Yield | 66–68% (weight) | High purity crystalline product |

| Purification | Vacuum distillation, crystallization | Filtration, washing, crystallization |

| Environmental Impact | Low; recyclable base, zero wastewater | Moderate; solvent and aqueous waste |

Analyse Chemischer Reaktionen

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used .

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride serves as a reagent in organic synthesis. It is particularly useful as a chiral auxiliary, aiding in the production of enantiomerically pure compounds. This property is crucial for the development of pharmaceuticals where stereochemistry plays a vital role in efficacy and safety.

Biology

In biological research, this compound is employed to study enzyme inhibition and protein interactions. Its ability to modulate biological pathways makes it a valuable tool for understanding cellular mechanisms and developing new therapeutic strategies.

Medicine

Research into the therapeutic effects of 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride is ongoing, particularly concerning its potential as an anticonvulsant agent. Preliminary studies suggest that it may enhance GABAergic activity, which is critical for seizure control.

Case Study 1: Anticonvulsant Effects

A study investigated the effects of 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride on seizure models in rodents. The results indicated a significant reduction in seizure frequency, suggesting its potential as a therapeutic agent for epilepsy management.

Case Study 2: Enzyme Inhibition Studies

In another research project, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed promising inhibitory activity, highlighting its potential role in drug development targeting metabolic disorders.

Wirkmechanismus

The mechanism of action of 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

- Pharmacological Potential: Benzyl and ethyl substituents are common in CNS-targeting drugs due to their lipophilicity, suggesting the target compound may have neuroactive applications . The cyclopentyl analog’s structural complexity (Complexity Index: 174) may hinder large-scale synthesis compared to simpler derivatives .

Solubility and Bioavailability :

- High TPSA (55.1) across analogs indicates moderate solubility, necessitating formulation optimization for drug delivery .

Biologische Aktivität

2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride is a synthetic compound with notable biological activities, particularly in the context of anticonvulsant effects. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Overview

- Molecular Formula : C14H23ClN2O

- IUPAC Name : 2-amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride

- CAS Number : 1236272-31-3

This compound is structurally related to various amino acid derivatives and exhibits significant interactions with biological systems, making it a subject of interest in pharmacological research.

The biological activity of 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride is primarily attributed to its ability to interact with specific receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involved in seizure activity. The compound may act as a positive modulator of GABAergic activity, which is crucial for its anticonvulsant properties.

Structure-Activity Relationship (SAR)

Research has shown that small modifications in the structure of compounds similar to 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide can significantly influence their biological activity. For instance, studies on related compounds have demonstrated that the presence and positioning of functional groups can enhance or diminish anticonvulsant efficacy.

| Compound | Functional Group | Activity Level |

|---|---|---|

| (R)-N-benzyl 2-amino-3-methylbutanamide | Benzyl group | High |

| N-benzyl 2-acetamidoacetamides | Acetamido group | Moderate |

| 2-Amino-N-benzyl-N-methylbutanamide | Methyl group | Low |

Biological Activity and Case Studies

-

Anticonvulsant Activity :

- A study examining the anticonvulsant properties of N-benzyl 2-amino derivatives found that modifications at the C(2) position significantly influenced seizure protection in animal models, particularly in the maximal electroshock (MES) seizure test .

- The compound demonstrated effective seizure protection comparable to established antiepileptic drugs like phenytoin and phenobarbital, indicating its potential use as a therapeutic agent .

-

Comparative Analysis :

- Research comparing various benzyl-substituted amino acids highlighted that 2-Amino-N-benzyl-N-ethyl-3-methylbutanamide hydrochloride exhibited superior efficacy in reducing seizure frequency and intensity compared to other derivatives .

- The SAR studies indicated that introducing non-polar substituents at specific sites enhanced the anticonvulsant activity, suggesting a potential pathway for optimizing drug design .

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

| Parameter | Conventional Method | Microwave-Assisted |

|---|---|---|

| Reaction Time | 12–24 h | 30–60 min |

| Yield | 65–75% | 80–85% |

| By-Products | <5% | <2% |

| Energy Efficiency | Low | High |

Q. Table 2: Analytical Benchmarks for Purity Assessment

| Technique | Target Value | Critical Observations |

|---|---|---|

| HPLC | ≥98% peak area | Detect unreacted aniline (RT = 4.2 min) |

| H NMR | Integral ratios 1:1 | Monitor ethyl group splitting (δ 1.2 ppm) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.